molecular formula C19H20N4O3S B2412071 N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide CAS No. 1322723-59-0

N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2412071
CAS No.: 1322723-59-0
M. Wt: 384.45
InChI Key: IBMKNQYOXJFPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a sulfonamide-based compound of significant interest in medicinal chemistry research due to its potent and selective inhibitory activity against carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII. These transmembrane enzymes are overexpressed in hypoxic tumors and play a critical role in pH regulation, tumor progression, and metastasis . The compound's mechanism of action involves coordinating the zinc ion in the enzyme's active site with its sulfonamide group, thereby disrupting the hydration of carbon dioxide and leading to intracellular acidification. This targeted action makes it a valuable chemical tool for investigating the pathophysiology of hypoxic cancers and for validating CA IX and XII as therapeutic targets. Research with this inhibitor extends to exploring novel anticancer strategies, either as a monotherapy to disrupt tumor pH homeostasis or in combination with conventional chemotherapeutics to overcome drug resistance mechanisms linked to the acidic tumor microenvironment. Its well-defined structure-activity relationship also serves as a cornerstone for the design and development of next-generation isoform-selective CA inhibitors.

Properties

CAS No.

1322723-59-0

Molecular Formula

C19H20N4O3S

Molecular Weight

384.45

IUPAC Name

N-benzyl-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3S/c1-13-8-10-16(11-9-13)23-27(25,26)19-17(14(2)21-22-19)18(24)20-12-15-6-4-3-5-7-15/h3-11,23H,12H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

IBMKNQYOXJFPMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=CC=C3)C

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S and molecular weight of approximately 342.40 g/mol. The structure includes a pyrazole ring, a sulfonamide group, and various substituents that contribute to its biological activity.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit potent antitumor properties. For instance, studies indicate that compounds with similar structures to this compound have demonstrated significant inhibitory effects against various cancer cell lines.

Case Study: Inhibition of BRAF(V600E)

A series of pyrazole derivatives were evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. Compounds with structural similarities to this compound exhibited IC50 values ranging from 0.5 to 5 µM, suggesting strong antitumor potential .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Pyrazole derivatives have been shown to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.

Experimental Findings

In vitro studies demonstrated that this compound significantly reduced LPS-induced NO production in macrophage cell lines. The compound's effectiveness was comparable to established anti-inflammatory agents .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been well-documented. This compound has shown activity against various bacterial strains, including resistant strains.

In Vitro Assays

Antibacterial assays revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring or the sulfonamide moiety can enhance potency and selectivity.

ModificationEffect on Activity
Substituents on the benzene ringIncreased antitumor activity
Alteration of the sulfonamide groupEnhanced anti-inflammatory effects
Variation in alkyl chain lengthImproved antibacterial properties

Q & A

(Basic) What are the standard synthetic routes for N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, and what analytical techniques confirm its purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Condensation of substituted phenylhydrazines with β-ketoesters to form the pyrazole ring.

Sulfamoylation : Reaction with sulfamoyl chloride derivatives at the 5-position of the pyrazole ring under basic conditions (e.g., K₂CO₃/DMF) .

Benzylation : N-benzylation using benzyl halides in the presence of a base (e.g., NaH) .
Characterization :

  • IR Spectroscopy : Confirms sulfonamide (SO₂NH, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm); ¹³C NMR verifies carbonyl (~170 ppm) and sulfonamide carbons (~125–140 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

(Advanced) How can researchers optimize the synthesis of pyrazole-sulfonamide derivatives to improve yields and purity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfamoylation efficiency .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst for benzylation steps reduces side-product formation .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) resolves structural analogs with similar Rf values .

(Basic) How is NMR spectroscopy utilized to characterize pyrazole-carboxamide derivatives?

Methodological Answer:

  • ¹H NMR : Distinguishes between tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) via chemical shifts of NH protons (δ 10–12 ppm for sulfonamide NH) .
  • ¹³C NMR : Identifies electron-withdrawing effects of the sulfamoyl group (deshielding adjacent carbons by ~5–10 ppm) .
  • 2D Experiments : HSQC and HMBC correlations map long-range couplings between the benzyl group and pyrazole core .

(Advanced) What strategies resolve discrepancies in biological activity data among structurally similar pyrazole-sulfonamide analogs?

Methodological Answer:

  • Substituent Effects Analysis : Compare IC₅₀ values of derivatives with varying para-substituents (e.g., -Cl, -NO₂, -CH₃) to correlate electronic properties with apoptosis-inducing activity .
  • Statistical Validation : Use ANOVA to assess reproducibility across biological replicates (e.g., p < 0.05 threshold) .
  • Computational Docking : Identify steric clashes or hydrogen-bonding mismatches in target binding pockets (e.g., caspase-3) using AutoDock Vina .

(Basic) What in vitro assays are appropriate for initial screening of apoptosis-inducing activity in pyrazole-sulfonamide derivatives?

Methodological Answer:

  • MTT Assay : Quantifies cell viability in colon cancer cell lines (e.g., HCT-116) after 48-hour exposure to test compounds .
  • Flow Cytometry : Measures Annexin V/PI staining to differentiate early/late apoptosis .
  • Caspase-3 Activation : Fluorometric assays using Ac-DEVD-AMC substrate confirm caspase-dependent pathways .

(Advanced) How do electronic effects of substituents influence the sulfamoyl group's reactivity in pyrazole-carboxamide derivatives?

Methodological Answer:

  • Hammett Analysis : Para-electron-withdrawing groups (e.g., -NO₂) increase sulfamoyl group acidity (σ⁺ > 0.7), enhancing hydrogen-bonding with biological targets .
  • DFT Calculations : B3LYP/6-31G(d) models predict charge distribution on the sulfonamide nitrogen, correlating with inhibitory potency .
  • Kinetic Studies : Monitor sulfamoylation rates via TLC to assess substituent-dependent reactivity (e.g., -OCH₃ accelerates reaction vs. -Cl) .

(Basic) What crystallization techniques are effective for pyrazole-carboxamide derivatives in X-ray diffraction studies?

Methodological Answer:

  • Slow Evaporation : Use mixed solvents (e.g., CHCl₃:MeOH, 9:1) to grow single crystals suitable for SHELX refinement .
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
  • Data Collection : Utilize Cu-Kα radiation (λ = 1.5418 Å) for small-molecule structures; SHELXL refines thermal parameters and occupancy .

(Advanced) How to address challenges in tautomerism analysis of pyrazole-carboxamide derivatives using spectroscopic methods?

Methodological Answer:

  • Variable Temperature NMR : Monitor NH proton exchange rates (e.g., coalescence temperature > 300 K) to confirm tautomeric equilibrium .
  • Deuterium Exchange : Treat samples with D₂O to distinguish labile protons (e.g., sulfonamide NH disappears in ¹H NMR) .
  • X-ray Crystallography : Resolve tautomeric forms via precise electron density maps (e.g., 1H-pyrazole vs. 2H-pyrazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.